molecular formula C15H13NO4 B1600700 (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane CAS No. 188730-94-1

(R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Cat. No.: B1600700
CAS No.: 188730-94-1
M. Wt: 271.27 g/mol
InChI Key: MOGUBMMGIJLRHQ-HNNXBMFYSA-N
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Description

®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is a chiral epoxide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an oxirane ring, a benzyloxy group, and a nitrophenyl group, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Darzens reaction, where an aldehyde or ketone reacts with a haloester in the presence of a base to form the oxirane ring . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the oxirane ring into various organic compounds, providing a more sustainable and versatile approach compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

    Diols: Formed from the oxidation of the oxirane ring.

    Amines: Resulting from the reduction of the nitro group.

    Substituted Benzyloxy Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-(Benzyloxy)-3-methoxyphenyl)oxirane: Similar structure with a methoxy group instead of a nitro group.

    ®-2-(4-(Benzyloxy)-3-aminophenyl)oxirane: Contains an amino group instead of a nitro group.

    ®-2-(4-(Benzyloxy)-3-hydroxyphenyl)oxirane: Features a hydroxy group in place of the nitro group.

Uniqueness

®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. This compound’s combination of functional groups makes it a valuable tool for various synthetic and analytical applications.

Properties

IUPAC Name

(2R)-2-(3-nitro-4-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGUBMMGIJLRHQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446949
Record name (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188730-94-1
Record name (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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